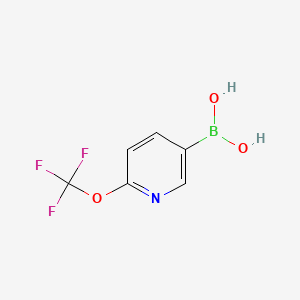

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNFOSHVMVOKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672104 | |

| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008140-70-2 | |

| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (6-(trifluoromethoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 5-bromo-2-(trifluoromethoxy)pyridine, followed by its conversion to the target boronic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.

I. Synthetic Pathway Overview

The synthesis of (6-(trifluoromethoxy)pyridin-3-yl)boronic acid is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 5-bromo-2-(trifluoromethoxy)pyridine. The second stage is the conversion of this intermediate to the final product via a borylation reaction. Two common methods for the borylation of aryl halides are the palladium-catalyzed Miyaura borylation and a halogen-metal exchange followed by reaction with a borate ester.

Below is a logical workflow of the synthesis:

Caption: Overall workflow for the synthesis of (6-(trifluoromethoxy)pyridin-3-yl)boronic acid.

II. Experimental Protocols

A. Stage 1: Synthesis of 5-bromo-2-(trifluoromethoxy)pyridine

A common method for the synthesis of 5-bromo-2-(trifluoromethoxy)pyridine involves the bromination of 2-(trifluoromethoxy)pyridine.

Reaction Scheme:

Caption: Synthesis of 5-bromo-2-(trifluoromethoxy)pyridine.

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)pyridine (1.0 eq.) in glacial acetic acid.

-

Slowly add bromine (1.1 eq.) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and carefully pour it into an ice-water mixture.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield 5-bromo-2-(trifluoromethoxy)pyridine.

| Parameter | Value |

| Reactant | 2-(trifluoromethoxy)pyridine |

| Reagent | Bromine |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Table 1: Reaction parameters for the synthesis of 5-bromo-2-(trifluoromethoxy)pyridine.

B. Stage 2: Synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

Two primary methods are presented for the borylation of 5-bromo-2-(trifluoromethoxy)pyridine.

This method involves a halogen-metal exchange followed by quenching with a borate ester.

Reaction Scheme:

An In-depth Technical Guide to (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: Properties and Applications

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a trifluoromethoxy group, offer a valuable scaffold for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of its chemical properties, applications in drug discovery, and detailed experimental protocols for its use in synthetic chemistry.

Core Chemical Properties

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a white to off-white solid at room temperature. The presence of the highly electronegative trifluoromethoxy group and the pyridine nitrogen atom significantly influences its reactivity and physicochemical properties.

| Property | Value |

| CAS Number | 1008140-70-2 |

| Molecular Formula | C₆H₅BF₃NO₃ |

| Molecular Weight | 206.91 g/mol |

| Physical Form | Solid |

| Boiling Point | 274.9 °C at 760 mmHg (for the analogous trifluoromethyl compound) |

| Storage Temperature | -20°C |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |

Spectroscopic Data

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability.[1][2] Its incorporation into a molecule can significantly enhance lipophilicity, which improves the compound's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[2] The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation and potentially increasing the half-life of a drug.[3]

The trifluoromethylpyridine scaffold, in particular, has garnered substantial attention for developing treatments for a wide range of diseases.[2] Derivatives of trifluoromethylpyridines have been investigated as potential anticancer agents, with studies indicating they can inhibit specific kinases involved in cancer cell proliferation.[2]

Below is a diagram illustrating the logical workflow of how building blocks like (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid are utilized in the drug discovery process.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

One of the primary applications of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Detailed Methodology

The following is a representative protocol for the Suzuki-Miyaura coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with an aryl bromide.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DME/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the anhydrous solvent (5 mL) to the flask under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid and its hydrochloride salt are classified as irritants. It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

Spectroscopic Analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. Due to the limited availability of public domain spectral data for this specific compound, this document presents a comprehensive analysis based on available information for structurally related analogues and general principles of NMR spectroscopy for organoboron compounds. This guide includes detailed experimental protocols, data representation for a closely related compound, and logical diagrams to facilitate understanding and application in research and development.

Data Presentation

While specific, publicly available ¹H, ¹³C, and ¹⁹F NMR data for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (CAS 1008140-70-2) is limited, the spectral data for the structurally analogous compound, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, serves as a valuable reference point. The following tables summarize the reported NMR data for this analogue.

Table 1: ¹H NMR Spectral Data for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.95 | s | - |

| H-4 | 8.25 | d | 7.9 |

| H-5 | 7.85 | d | 7.9 |

| B(OH)₂ | 8.45 | br s | - |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 135.0 (br) |

| C-4 | 142.1 |

| C-5 | 120.2 |

| C-6 | 148.9 (q, J = 34.5 Hz) |

| CF₃ | 123.4 (q, J = 274.0 Hz) |

Solvent: DMSO-d₆

¹⁹F NMR Data Considerations:

For (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, the ¹⁹F NMR spectrum is expected to show a singlet for the -OCF₃ group. The chemical shift would likely fall in the range of -56 to -60 ppm, characteristic of the trifluoromethoxy group attached to an aromatic ring.

Experimental Protocols

The following provides a detailed, generalized methodology for the acquisition of NMR spectra for pyridinylboronic acids, based on standard laboratory practices.

1. Sample Preparation:

-

Approximately 5-10 mg of the boronic acid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate the spectra. The use of DMSO-d₆ or the addition of a small amount of D₂O can help to ensure the compound exists predominantly as the free boronic acid.

2. NMR Spectrometer and Parameters:

-

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal standard.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 180 ppm

-

Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal standard.

-

-

¹⁹F NMR:

-

Spectrometer Frequency: 376 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 128-512

-

Relaxation Delay: 1.0 s

-

Spectral Width: -40 to -80 ppm (or a wider range if other fluorine environments are possible)

-

Referencing: An external standard, such as CFCl₃ (δ = 0 ppm) or a secondary standard like trifluoroacetic acid (TFA), is typically used.

-

Mandatory Visualization

Mass Spectrometry Analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. This document outlines detailed experimental protocols, expected data from various mass spectrometric techniques, and potential challenges and solutions in the analysis of this compound.

Introduction

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a substituted pyridine boronic acid derivative of significant interest in synthetic chemistry, particularly in cross-coupling reactions for the synthesis of complex organic molecules. Accurate characterization of this compound is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry offers a powerful tool for its identification and quantification. However, the analysis of boronic acids by mass spectrometry can be challenging due to their propensity to undergo dehydration and form cyclic anhydrides (boroxines). This guide details appropriate methodologies to obtain reliable and reproducible mass spectrometric data.

The molecular formula of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is C₆H₅BF₃NO₃, and its monoisotopic mass is 207.0315 g/mol .

Analytical Challenges and Strategies

The primary analytical challenges in the mass spectrometry of boronic acids include:

-

Dehydration: Boronic acids can readily lose one or more molecules of water, leading to the formation of boroxines (cyclic trimers). This can complicate spectral interpretation.

-

Adduct Formation: In electrospray ionization (ESI), boronic acids can form adducts with solvents and salts.

-

Thermal Instability: Under high temperatures, such as in gas chromatography (GC) inlets, boronic acids can degrade.

To address these challenges, two main strategies are employed:

-

Direct Analysis by Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for direct analysis, often with careful optimization of conditions to minimize dehydration.

-

Derivatization: Conversion of the boronic acid to a more stable derivative, such as a boronate ester or a silylated derivative, is a common and effective approach, particularly for GC-MS analysis.

Experimental Protocols

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a powerful technique for the direct analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid.

Experimental Workflow:

Caption: Workflow for LC-ESI-MS analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of methanol and water. For positive ion mode, add 0.1% formic acid to aid in protonation.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (Positive ESI):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Due to the low volatility and thermal instability of the underivatized boronic acid, derivatization is mandatory for GC-MS analysis. Silylation is a common derivatization technique.

Experimental Workflow:

Caption: Workflow for GC-MS analysis with silylation.

Methodology:

-

Derivatization:

-

Place approximately 1 mg of the sample in a vial.

-

Add 100 µL of dry pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

-

Gas Chromatography:

-

Injector Temperature: 250 °C.

-

Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-600.

-

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a useful technique for the analysis of boronic acids, often with in-situ derivatization with the matrix.

Experimental Workflow:

Caption: Workflow for MALDI-MS analysis.

Methodology:

-

Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a suitable matrix as it can also act as a derivatizing agent.

-

Sample and Matrix Preparation:

-

Prepare a saturated solution of DHB in a 1:1 mixture of acetonitrile and water.

-

Dissolve the analyte in the same solvent system at a concentration of approximately 1 mg/mL.

-

Spot 1 µL of the matrix solution onto the MALDI target plate and let it dry.

-

Spot 1 µL of the analyte solution on top of the dried matrix spot.

-

Allow the sample-matrix mixture to co-crystallize.

-

-

Mass Spectrometry (MALDI-TOF):

-

Ionization Mode: Positive ion.

-

Laser: Nitrogen laser (337 nm).

-

Mass Analyzer: Time-of-Flight (TOF).

-

Data Acquisition: Acquire spectra in reflectron mode for higher resolution.

-

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the mass spectrometric analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid.

ESI-MS Data (Positive Ion Mode)

| m/z | Proposed Ion | Notes |

| 208.0387 | [M+H]⁺ | Protonated molecular ion. |

| 190.0282 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |

| 415.0701 | [2M+H]⁺ | Protonated dimer. |

| 230.0207 | [M+Na]⁺ | Sodium adduct. |

GC-MS Data of Bis(trimethylsilyl) Derivative

The derivatized molecule is (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, bis(trimethylsilyl) ester, with a molecular weight of 351.13 g/mol .

| m/z | Proposed Fragment Ion | Notes |

| 351 | [M]⁺˙ | Molecular ion of the bis-silylated derivative. |

| 336 | [M-CH₃]⁺ | Loss of a methyl group from a TMS group. |

| 278 | [M-Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group. |

| 147 | [Si₂(CH₃)₅O]⁺ | Common fragment from silylated diols. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often the base peak. |

MALDI-MS Data with DHB Matrix

With DHB as the matrix, in-situ esterification can occur. The molecular weight of DHB is 154.12 g/mol . The resulting ester will have a molecular weight of 325.05 g/mol .

| m/z | Proposed Ion | Notes |

| 326.0583 | [M-2H₂O+DHB+H]⁺ | Protonated ester formed with DHB. |

| 208.0387 | [M+H]⁺ | Protonated non-derivatized molecule. |

| 190.0282 | [M+H-H₂O]⁺ | Dehydrated protonated molecule. |

Predicted Fragmentation Pathways

Understanding the fragmentation patterns is crucial for structural confirmation.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 208.0387)

Caption: Predicted fragmentation of the protonated molecule.

-

Loss of Water: The most facile fragmentation is the loss of a water molecule from the boronic acid moiety to give the ion at m/z 190.0282.

-

Loss of Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the B(OH)₂ group, yielding an ion at m/z 164.0266.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to various smaller ions.

Predicted EI Fragmentation of the Bis(trimethylsilyl) Derivative

Caption: Predicted EI fragmentation of the silylated derivative.

-

Alpha-Cleavage: The loss of a methyl radical (•CH₃) from one of the TMS groups is a common fragmentation pathway, resulting in the ion at m/z 336.

-

Loss of a TMS group: Cleavage of a Si-O bond can lead to the loss of a trimethylsilyl radical (•Si(CH₃)₃), giving an ion at m/z 278.

-

Formation of m/z 73: The trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is a very stable ion and is often the base peak in the spectrum of silylated compounds.

Conclusion

The mass spectrometric analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid requires careful consideration of the compound's chemical properties. Direct analysis using soft ionization techniques like ESI can provide molecular weight information, but derivatization is highly recommended for robust and detailed structural analysis, especially with GC-MS. The protocols and expected data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this important chemical entity. By understanding the potential challenges and employing the appropriate strategies, high-quality and reliable mass spectrometry data can be obtained for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid.

Solubility of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, formulation, and overall experimental success. This technical guide provides an in-depth overview of the solubility characteristics of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in organic solvents, along with detailed experimental protocols for its determination.

While specific quantitative solubility data for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is not extensively documented in publicly available literature, general principles and data from structurally similar compounds, such as phenylboronic acid, can provide valuable guidance. Boronic acids as a class exhibit a wide range of solubilities that are highly dependent on the nature of the organic solvent.

Generally, boronic acids show higher solubility in polar aprotic solvents. For instance, phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2]. The pinacol ester derivative of a similar compound, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid pinacol ester, is reported to have good solubility in ether, methanol, and dichloromethane[3]. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility measurements and lead to variability in experimental data[1][4].

General Solubility Trends of Boronic Acids

Based on the behavior of analogous compounds, the expected solubility trend for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in common organic solvents is as follows:

| Solvent Class | Examples | Expected Solubility |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone, 3-Pentanone | High |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate |

| Alcohols | Methanol, Ethanol | Good |

| Hydrocarbons | Hexane, Toluene | Very Low |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in a specific solvent system, it is recommended to perform experimental determinations. Two common methods are the thermodynamic (shake-flask) method and the kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Allow the vials to stand undisturbed until the solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the supernatant.

-

Quantification: Prepare a series of standards of known concentrations of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in the respective organic solvents. Analyze both the standards and the supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of the boronic acid in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This method provides a measure of the concentration at which a compound precipitates from a solution under specific conditions, which is often relevant for high-throughput screening applications.[5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent.

-

Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate.

-

Precipitation Detection: Allow the plate to equilibrate for a set period. The formation of a precipitate can be detected by visual inspection, light scattering (nephelometry), or UV-Vis spectroscopy after filtration to remove any precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Application in Suzuki-Miyaura Cross-Coupling Reactions

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex molecules. The solubility of the boronic acid in the reaction solvent is critical for achieving high yields and efficient reaction kinetics.

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid.

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of solvent in the Suzuki-Miyaura reaction is critical and is often a mixture of an organic solvent and an aqueous base solution. The organic solvent must be capable of dissolving the aryl halide, the boronic acid, and the palladium catalyst complex to facilitate the reaction. Common solvents include toluene, dioxane, and dimethylformamide (DMF).

Logical Relationship for Solubility Determination

The process of determining and applying solubility data can be visualized as a logical flow.

Figure 2: Logical flow for the determination and application of solubility data.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. [6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid [myskinrecipes.com]

- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stability and Storage of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic building block, (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this reagent in research and drug development applications. The guidance is based on supplier recommendations and established knowledge of the stability of arylboronic acids.

Physicochemical Properties and Recommended Storage

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a solid compound with a molecular weight of approximately 206.92 g/mol . Due to the inherent instability of many boronic acids, specific storage conditions are critical to maintain its quality and prevent degradation.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C (Freezer)[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Handling | Handle in a dry, well-ventilated area. Avoid contact with skin and eyes. | To prevent moisture absorption and ensure personnel safety. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases[2] | To avoid rapid decomposition reactions. |

Key Stability Considerations and Degradation Pathways

Arylboronic acids, including (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, are susceptible to two primary degradation pathways that can impact their purity and reactivity in downstream applications such as Suzuki-Miyaura cross-coupling reactions.

Formation of Boroxine Anhydrides

In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water.

Protodeboronation

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often catalyzed by acid, base, or metal catalysts and can be influenced by temperature and the electronic properties of the aryl group. This leads to the formation of an inactive impurity, 6-(trifluoromethoxy)pyridine.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition and identify potential degradation products and pathways.

Table 2: Typical Conditions for a Forced Degradation Study

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidative Stress | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours. |

| Thermal Stress | Expose the solid compound to 70°C in a stability chamber for up to one week. |

| Photostability | Expose the solid compound to light conditions as specified in ICH Q1B guidelines. |

Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC-UV.

References

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid material safety data sheet (MSDS)

An In-depth Technical Guide on (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document collates available material safety data, physicochemical properties, and potential applications, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a solid, trifluoromethoxy-substituted pyridinyl boronic acid. The presence of the trifluoromethoxy group can significantly influence the compound's acidity, lipophilicity, and metabolic stability, making it an attractive fragment for incorporation into drug candidates.

Table 1: Physical and Chemical Properties of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

| Property | Value | Source |

| CAS Number | 1008140-70-2 | BLDpharm[1], P&S Chemicals[2] |

| Molecular Formula | C₆H₅BF₃NO₃ | BLDpharm[1] |

| Molecular Weight | 206.92 g/mol | BLDpharm[1] |

| MDL Number | MFCD07374890 | BLDpharm[1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | BLDpharm[1] |

| Boiling Point | 259.7±50.0°C (Predicted) | MySkinRecipes[3] |

Material Safety Data Sheet (MSDS) Overview

A comprehensive, officially compiled Material Safety Data Sheet for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is not publicly available. However, based on data for structurally similar compounds, such as (6-(Trifluoromethyl)pyridin-3-yl)boronic acid and other aryl boronic acids, the following safety information can be inferred. Researchers should handle this compound with care, following standard laboratory safety procedures.

Table 2: Hazard Identification and Precautionary Statements (Inferred)

| Category | Information | Source (Analogous Compounds) |

| GHS Pictogram | GHS07 (Harmful) | Sigma-Aldrich |

| Signal Word | Warning | Sigma-Aldrich |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Sigma-Aldrich, AK Scientific, Inc.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich, AK Scientific, Inc.[4] |

Table 3: First-Aid Measures (Inferred)

| Exposure Route | First-Aid Procedure | Source (Analogous Compounds) |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | Fisher Scientific[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | Fisher Scientific[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | Fisher Scientific[5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | Fisher Scientific[5] |

Experimental Protocols

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is primarily utilized as a building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a pyridinyl boronic acid with an aryl halide. This protocol should be optimized for specific substrates and reaction scales.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Applications and Signaling Pathways

While direct evidence is lacking for the pyridinyl analog, it is plausible that (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid could be explored for similar biological activities. The boronic acid functional group is known to form reversible covalent bonds with active site serine or threonine residues in some enzymes, leading to inhibition.

Conclusion

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a valuable research chemical with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its utility in Suzuki-Miyaura coupling allows for the straightforward introduction of the 6-(trifluoromethoxy)pyridin-3-yl moiety into a wide range of molecules. While specific biological data for this compound is limited, related structures have shown promise as antibacterial agents. Further research into the biological activities of this compound is warranted. The information provided in this guide serves as a foundational resource for researchers and scientists working with this and related compounds.

References

- 1. 1008140-70-2|(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The resulting 5-aryl-2-(trifluoromethoxy)pyridine scaffolds are key components in a variety of biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This protocol focuses on the coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The trifluoromethoxy moiety is a valuable pharmacophore in modern drug design, and its incorporation into heterocyclic structures can lead to compounds with improved pharmacological profiles.[1][2] Compounds containing trifluoromethylpyridine motifs have shown a wide range of biological activities and are found in numerous pharmaceuticals and agrochemicals.[3][4]

General Reaction Scheme

The Suzuki coupling reaction described herein involves the palladium-catalyzed cross-coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with an aryl or heteroaryl halide (Ar-X, where X = Br, I, or Cl) in the presence of a base and a suitable solvent system.

Caption: General overview of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general procedure that can be optimized for specific substrates. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

-

Aryl or Heteroaryl Halide (e.g., bromobenzene, 4-bromoanisole, 2-chloropyridine)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.02-0.05 equivalents) to the vessel.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. Researchers should optimize these conditions for their specific aryl/heteroaryl halide.

| Aryl/Heteroaryl Halide (Ar-X) | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90-100 | 8-16 | 60-95 |

| Aryl Bromide | Pd(dppf)Cl₂ (2-4%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 80-100 | 6-12 | 70-98 |

| Heteroaryl Bromide | Pd(PPh₃)₄ (3-5%) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85-95 | 12-24 | 50-90 |

| Aryl Chloride | Pd(dppf)Cl₂ (3-5%) with a phosphine ligand | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (10:1) | 100-110 | 18-24 | 40-80 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery: A Conceptual Signaling Pathway

The 5-aryl-2-(trifluoromethoxy)pyridine scaffold is a common motif in kinase inhibitors, which are a major class of targeted cancer therapeutics. These compounds often act by blocking the ATP binding site of a specific kinase, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling pathway.

Troubleshooting

Common issues in Suzuki couplings with heteroaromatic boronic acids include low yields due to protodeboronation or catalyst deactivation.

-

Low Yields: Ensure strictly anhydrous solvents and proper degassing to remove oxygen. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. The choice of palladium catalyst and ligand can also significantly impact the yield.

-

Protodeboronation: This side reaction can be minimized by using milder reaction conditions (lower temperature, shorter reaction time) if possible, and by using anhydrous solvents.

-

Homocoupling: Thoroughly degassing all reagents and maintaining an inert atmosphere can reduce the formation of homocoupled byproducts.

By following this detailed protocol and considering the troubleshooting tips, researchers can effectively utilize (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds for applications in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Application of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in Medicinal Chemistry

Keywords: (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, Suzuki-Miyaura coupling, kinase inhibitors, drug discovery, trifluoromethoxy group, pyridine derivatives

Introduction

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with a wide range of biological activities. The incorporation of the trifluoromethoxy (-OCF3) group onto a pyridine scaffold offers several advantages in drug design. The -OCF3 group is a strong electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The pyridine ring, a common motif in pharmaceuticals, provides a versatile scaffold for introducing further chemical diversity. This application note will detail the use of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, and provide a detailed protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Application Notes

The primary application of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in medicinal chemistry is as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a variety of aryl or heteroaryl halides, providing a straightforward route to complex biaryl and heteroaryl structures.

Synthesis of Kinase Inhibitors:

A significant area of application for this building block is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 6-(trifluoromethoxy)pyridin-3-yl moiety can serve as a key pharmacophore that interacts with the ATP-binding site of various kinases.

For instance, substituted pyrimidine and triazine cores are common scaffolds for kinase inhibitors.[3] By coupling (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with a halogenated pyrimidine or triazine derivative, medicinal chemists can synthesize libraries of compounds for screening against a panel of kinases. The trifluoromethoxypyridyl group in these molecules can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.

Modulation of Physicochemical Properties:

The trifluoromethoxy group offers distinct advantages over the more common trifluoromethyl group.[1] While both are electron-withdrawing, the -OCF3 group is generally more lipophilic, which can improve a drug candidate's ability to cross cell membranes. Furthermore, the C-O-C bond in the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to more favorable interactions with the target protein.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with an Aryl Halide:

This protocol is a representative example for the coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with a generic aryl or heteroaryl halide. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being used.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equiv)

-

Solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 equiv), and the base (2-3 equiv).

-

The vessel is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add the palladium catalyst (2-5 mol%) to the vessel.

-

Add the degassed solvent to the reaction mixture via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Data Presentation

| Compound ID | Target | Activity (IC50/Ki) | Reference Compound | Activity (IC50/Ki) |

| Compound A | PI3Kα | 150 nM | Wortmannin | 1-5 nM |

| Compound B | mTOR | 85 nM | Rapamycin | 0.1 nM |

| Compound C | QPCTL | 50 nM | Not specified | Not specified |

| Compound D | QPCT | 75 nM | Not specified | Not specified |

Table 1: Representative biological activity of kinase inhibitors containing related structural motifs. Data is illustrative and sourced from various patents and publications.

Mandatory Visualization

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential kinase inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) on the pyridine ring imparts unique physicochemical properties to the resulting molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and biological activity. This document provides detailed application notes and experimental protocols for the use of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biaryl compounds with potential therapeutic applications, particularly as kinase inhibitors in cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is presented in the table below.

| Property | Value |

| CAS Number | 1008140-70-2 |

| Molecular Formula | C₆H₅BF₃NO₃ |

| Molecular Weight | 206.92 g/mol |

| Appearance | White to off-white solid |

| Storage | Store in a cool, dry place, under an inert atmosphere. Recommended storage is at -20°C for long-term stability. |

Applications in Organic Synthesis

The primary application of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, providing access to a diverse range of biaryl and hetero-biaryl structures. These scaffolds are prevalent in many biologically active molecules.

Synthesis of Kinase Inhibitors

The trifluoromethylpyridine moiety is a key structural feature in a number of approved and investigational drugs, including inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and EGFR pathways. The unique properties of the trifluoromethoxy group can enhance the binding affinity and selectivity of these inhibitors for their target kinases.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with a generic (hetero)aryl halide. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound from (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid and an aryl bromide.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Purity/Grade | Recommended Supplier |

| (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid | ≥95% | Commercially available |

| Aryl bromide | ≥98% | Commercially available |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |

| Water | Deionized | In-house |

| Ethyl acetate | ACS Grade | Commercially available |

| Brine | Saturated | In-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially available |

| Silica Gel | 230-400 mesh | Commercially available |

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Seal the flask with a rubber septum, and then evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

-

Solvent Addition:

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide) to the flask via syringe.

-

-

Reaction Execution:

-

Place the Schlenk flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 4-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Representative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various trifluoromethyl-substituted pyridylboronic acids with heteroaryl halides. While not specific to the trifluoromethoxy derivative, these results provide a general expectation for the efficiency of such reactions.[1]

| Entry | Pyridylboronic Acid/Ester | Heteroaryl Halide | Product | Yield (%) |

| 1 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromothiophene | 2-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine | 85 |

| 2 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromofuran | 2-(Furan-2-yl)-5-(trifluoromethyl)pyridine | 78 |

| 3 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromopyridine | 2,2'-Bipyridine, 5-(trifluoromethyl)- | 65 |

| 4 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid pinacol ester | 2-Bromothiophene | 2-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine | 92 |

Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system such as dioxane/water or DMF at elevated temperatures.[1]

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The unique electronic properties of the 6-(trifluoromethoxy)pyridyl moiety can be exploited to design potent and selective inhibitors of kinases within this pathway.

dot

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a biaryl compound using (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its use in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of biaryl compounds containing the trifluoromethoxypyridyl moiety. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (6-(trifluoromethoxy)pyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following protocols are based on established methods for the coupling of structurally similar trifluoromethyl-substituted pyridylboronic acids and offer robust starting points for reaction optimization.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The use of heteroaryl boronic acids, such as (6-(trifluoromethoxy)pyridin-3-yl)boronic acid, allows for the introduction of key pharmacophores and tunable electronic features in target molecules. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can improve metabolic stability, binding affinity, and cell permeability of drug candidates.

This document outlines recommended palladium catalysts, ligands, bases, and solvent systems for the successful coupling of (6-(trifluoromethoxy)pyridin-3-yl)boronic acid with a range of aryl and heteroaryl halides.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of trifluoromethyl-substituted pyridylboronic acids with various heteroaryl bromides. These conditions are expected to be highly transferable to (6-(trifluoromethoxy)pyridin-3-yl)boronic acid.[1]

| Entry | Aryl/Heteroaryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |

| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 16 | 78 |

| 4 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 90 | 24 | 88 |

| 5 | 2-Bromo-5-fluorotoluene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |

| 6 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 89 |

Note: Yields are based on reactions with trifluoromethyl-substituted pyridylboronic acids and are representative. Actual yields with (6-(trifluoromethoxy)pyridin-3-yl)boronic acid may vary depending on the specific substrate and precise reaction conditions.[1]

Experimental Protocols

Protocol 1: General Procedure using Pd₂(dba)₃/SPhos

This protocol is recommended for a broad range of aryl and heteroaryl bromides.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl/Heteroaryl bromide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Schlenk tube or microwave vial

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add the aryl/heteroaryl bromide (1.0 equiv), (6-(trifluoromethoxy)pyridin-3-yl)boronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (2.0 equiv).

-

Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

-

Seal the tube/vial and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is a classic and often effective method, particularly for electron-deficient and some heteroaryl halides.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.5 equiv)

-

Aryl/Heteroaryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the aryl/heteroaryl bromide (1.0 equiv), (6-(trifluoromethoxy)pyridin-3-yl)boronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Add a 2 M aqueous solution of Na₂CO₃ (2.0 equiv) and DME (to achieve a solvent ratio of approximately 4:1 DME:water and a concentration of ~0.1 M).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Use of (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid in Agrochemical Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block for the discovery of novel agrochemicals. The trifluoromethoxy-substituted pyridine moiety is a key pharmacophore in a variety of modern pesticides, contributing to enhanced metabolic stability, membrane permeability, and binding affinity to target proteins. This document provides detailed application notes on the utility of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid and a generalized protocol for its application in the synthesis of potential agrochemical candidates via Suzuki-Miyaura cross-coupling reactions.

Introduction

The trifluoromethyl and trifluoromethoxy groups are of significant interest in the design of new agrochemicals. The introduction of these fluorine-containing moieties can dramatically influence the physicochemical and biological properties of a molecule, often leading to increased efficacy and improved pharmacokinetic profiles. The pyridine scaffold is also a prevalent feature in numerous successful agrochemicals.[1][2] The combination of a trifluoromethoxy group and a pyridine ring in the form of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid presents a versatile reagent for the synthesis of novel herbicides, fungicides, and insecticides. Boronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3][4][5]

Key Applications in Agrochemical Synthesis

The primary application of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in agrochemical discovery is its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the coupling of the (6-(trifluoromethoxy)pyridin-3-yl) moiety to a wide range of aryl or heteroaryl halides and triflates, providing access to a diverse library of potential agrochemical candidates.

Derivatives of trifluoromethylpyridine have been successfully commercialized as agrochemicals, demonstrating a variety of modes of action.[1][2] While specific data for compounds derived directly from (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is not extensively available in public literature, the data for analogous compounds containing the trifluoromethylpyridine scaffold can be used as a guide for discovery programs.

Data Presentation: Representative Agrochemicals with Trifluoromethylpyridine Scaffolds

The following table summarizes commercially successful agrochemicals that feature a trifluoromethyl-substituted pyridine ring, highlighting their class and mode of action. This data illustrates the potential of incorporating the (6-(trifluoromethoxy)pyridin-3-yl) moiety into new agrochemical discovery programs.

| Agrochemical | Class | Mode of Action (MoA) | Target Pests/Weeds |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | Grass weeds |

| Flupyradifurone | Insecticide | Nicotinic acetylcholine receptor (nAChR) agonist | Sucking insects |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor | Broadleaf and grass weeds |

| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor | Grass and broadleaf weeds in cereals |

| Fluopicolide | Fungicide | Delocalization of spectrin-like proteins | Oomycetes |

| Fluopyram | Nematicide/Fungicide | Succinate dehydrogenase inhibitor (SDHI) | Nematodes and fungal pathogens |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with an aryl or heteroaryl halide.

Materials:

-

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of organic solvent and water, typically 3:1 to 5:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Visualizations

Logical Relationship: Role of the Trifluoromethoxy Pyridine Moiety

Caption: Role of the trifluoromethoxy pyridine moiety in agrochemical design.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Conclusion